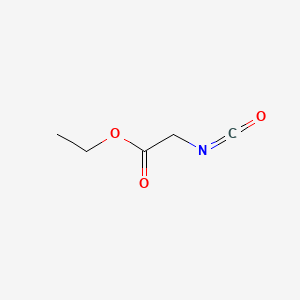

Ethyl isocyanatoacetate

Description

Significance of α-Isocyanoacetates as Versatile Synthons

α-Isocyanoacetates, including ethyl isocyanatoacetate, have emerged as highly attractive and versatile synthons in organic synthesis. researchgate.netchim.it Their significance stems from their exceptional reaction diversity and broad application in the creation of biologically active compounds, natural products, and pharmaceuticals. researchgate.net The utility of these compounds is largely due to the unique electronic properties conferred by the isocyano group and the adjacent ester functionality.

The key to their versatility lies in the high acidity of the α-carbon atom and the carbene-like reactivity of the isocyano carbon. researchgate.net This dual reactivity allows α-isocyanoacetates to act as formal 1,3-dipoles in various cycloaddition reactions. nih.gov The α-enolate, formed under basic conditions, can initiate a nucleophilic attack on an electrophile, followed by an intramolecular reaction involving the isocyano group to form five-membered rings. nih.gov This capability has been extensively exploited in the development of formal [3+2] and [3+3] cycloaddition reactions with a variety of reaction partners. researchgate.net

Furthermore, α-isocyanoacetates can function as stabilized nucleophiles, participating in Michael additions, Mannich reactions, and α-allylation under appropriate conditions. researchgate.netscbt.com This nucleophilicity enables their participation in various bond-forming transformations, making them indispensable building blocks for constructing complex molecular architectures. researchgate.netscbt.com

Overview of Multifunctional Nature and Reaction Diversity

The multifunctional nature of this compound is the cornerstone of its widespread use in synthetic chemistry, allowing for a remarkable diversity of reactions. researchgate.net It can participate as a key component in numerous transformations, leading to the synthesis of a wide array of valuable compounds, particularly nitrogen-containing heterocycles. researchgate.netrsc.org

Multicomponent Reactions (MCRs): this compound is frequently used in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions. beilstein-journals.orgsciengine.com These reactions are powerful tools for rapidly building molecular complexity from simple starting materials in a single step. researchgate.netbeilstein-journals.org The Ugi four-component reaction (U-4CR), for instance, combines an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acylamino amides, which are peptide-like structures. beilstein-journals.orgbeilstein-journals.org This efficiency is highly prized in medicinal chemistry for generating libraries of compounds for drug discovery. researchgate.net

Cycloaddition Reactions: The compound readily undergoes cycloaddition reactions. For example, it participates in silver-catalyzed [3+2] cycloadditions with propiolates to form substituted pyrroles. researchgate.net It is also used in formal [3+2] cycloadditions with 2-nitrobenzofurans, providing access to complex tricyclic frameworks. nih.gov These reactions highlight its ability to act as a 1,3-dipole synthon. nih.gov

Tandem and Cascade Processes: The unique reactivity of this compound facilitates tandem or cascade reactions, where multiple bond-forming events occur sequentially in one pot. researchgate.net These processes are highly efficient for synthesizing complex cyclic and macrocyclic systems. researchgate.net An example is the enantioselective hydrazination/cyclization cascade reaction with azodicarboxylates to produce optically active 1,2,4-triazolines. organic-chemistry.org

Synthesis of Heterocycles: A primary application of this compound is the synthesis of heterocycles. It is a precursor for a vast range of heterocyclic systems, including:

Pyrroles researchgate.netresearchgate.netnih.gov

Oxazoles

1,2,4-Triazoles worktribe.comnih.govrsc.org

Imidazoles mdpi.com

Thiazoles orgsyn.org

Pyrrolo[1,2-c]pyrimidines worktribe.comnih.govrsc.org

The development of flow synthesis techniques for the in situ generation of this compound has further enhanced its utility, allowing for safer and more efficient telescoped syntheses of these important heterocyclic scaffolds. rsc.orgworktribe.comnih.gov

Table 2: Selected Reaction Types of this compound

| Reaction Type | Description | Resulting Products |

|---|---|---|

| Multicomponent Reactions | One-pot reactions combining three or more reactants. researchgate.net | α-Acylamino amides, peptidomimetics. beilstein-journals.orgbeilstein-journals.org |

| [3+2] Cycloaddition | Reaction with dipolarophiles to form five-membered rings. researchgate.netnih.gov | Pyrroles, 1,2,4-triazolines. researchgate.netorganic-chemistry.org |

| Passerini Reaction | A three-component reaction involving a carboxylic acid, an aldehyde or ketone, and an isocyanide. sciengine.com | α-Acyloxy amides. |

| Barton-Zard Reaction | Reaction with nitroalkenes to form pyrroles. researchgate.net | Pyrroles. |

| Tandem/Cascade Reactions | Sequential reactions in a single operation. researchgate.net | Complex cyclic and macrocyclic systems. researchgate.net |

Source: researchgate.netresearchgate.netnih.govbeilstein-journals.orgsciengine.combeilstein-journals.orgresearchgate.netorganic-chemistry.org

Historical Perspectives on Isocyanide Chemistry in Synthesis

The field of isocyanide chemistry dates back to 1859 with the first synthesis of an isocyanide compound. acs.orgmdpi.comacs.org For nearly a century, progress was slow, and isocyanides were considered chemical oddities, partly due to their notoriously unpleasant smell and limited availability. mdpi.com

A significant turning point occurred in 1958 when a general and accessible method for synthesizing isocyanides by dehydrating N-formylamines was developed. mdpi.com This breakthrough made a wide variety of isocyanides readily available to chemists for the first time. mdpi.com Almost immediately after, in 1959, the introduction of the Ugi four-component reaction marked the beginning of a new era for isocyanide chemistry. mdpi.com This reaction showcased the immense synthetic potential of isocyanides in multicomponent chemistry. mdpi.comwiley.com

The discovery of naturally occurring isocyanides, starting with xanthocillin from Penicillium notatum in 1950, further spurred interest in this class of compounds. acs.orgacs.org Over the decades, the efficacy of isocyanide-based reactions in constructing natural products and other complex molecules has led to a renaissance in the field. wiley.com Initially viewed with skepticism by some chemists due to perceived instability, isocyanides are now recognized as indispensable building blocks in diverse areas of chemistry, including organic, medicinal, combinatorial, and materials science. acs.orgwiley.com

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-isocyanatoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3/c1-2-9-5(8)3-6-4-7/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUVOZUPPHBRJJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062738 | |

| Record name | Ethyl isocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2949-22-6 | |

| Record name | Ethyl isocyanatoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2949-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-isocyanato-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002949226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl isocyanatoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56429 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl isocyanatoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6276 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-isocyanato-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl isocyanatoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl isocyanatoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.062 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Innovations for Ethyl Isocyanoacetate

Conventional Laboratory Syntheses

Traditional methods for synthesizing ethyl isocyanoacetate in a laboratory setting often involve hazardous reagents and require careful control of reaction conditions. These foundational methods have been well-established for decades.

A common and direct route to ethyl isocyanoacetate is the dehydration of N-formylglycine ethyl ester. orgsyn.org This transformation can be achieved using potent dehydrating agents. Phosgene (B1210022) (COCl₂) is a classic reagent for this purpose. orgsyn.org However, due to the extreme toxicity of phosgene gas, safer alternatives are often preferred in a laboratory context.

Solid phosgene equivalents like trichloromethyl chloroformate and, more commonly, triphosgene (B27547) (bis(trichloromethyl) carbonate), offer a safer way to handle the reactive species. orgsyn.org Another widely used reagent for this dehydration is phosphorus oxychloride (POCl₃), typically used in the presence of a base like triethylamine (B128534) to neutralize the acidic byproducts. orgsyn.org The reaction is generally performed in a chlorinated solvent, such as dichloromethane (B109758), at reduced temperatures (e.g., 0°C to -2°C) to control its exothermicity. orgsyn.org This method, particularly with phosphorus oxychloride, can provide good yields, with reports of 76–78%. orgsyn.org

An alternative pathway starts from the more readily available glycine (B1666218) ethyl ester hydrochloride. nih.govorgsyn.orgorgsyn.org This method also employs a phosgene equivalent, specifically bis(trichloromethyl)carbonate (triphosgene), to effect the transformation. nih.govorgsyn.orgorgsyn.orgresearchgate.net The reaction converts the amino group of the glycine ester into the isocyanate functionality. This approach serves as a practical alternative to starting from the N-formylated precursor. orgsyn.orgresearchgate.net

The Curtius rearrangement provides another distinct synthetic route to ethyl isocyanoacetate. orgsyn.org This reaction begins with an ethyl hydrogen malonate derivative, which is first converted to an acyl azide (B81097). nih.govorgsyn.org A common reagent used to facilitate this is diphenylphosphoryl azide (DPPA). nih.govorgsyn.orgorgsyn.org The acyl azide intermediate is thermally or photochemically unstable and rearranges to form an isocyanate, losing nitrogen gas in the process. psgcas.ac.in This one-pot procedure is a key example of rearrangement reactions used to synthesize isocyanates from carboxylic acid derivatives. orgsyn.orgresearchgate.net

Advanced Flow Chemistry Protocols

The hazards associated with reagents like phosgene equivalents and the handling of potentially unstable intermediates have driven the development of advanced flow chemistry protocols. These methods offer significant advantages in safety, control, and scalability.

Researchers have successfully developed a continuous flow process for the synthesis of ethyl isocyanoacetate. rsc.org This protocol involves the reaction of N-formylglycine with triphosgene as the dehydrating agent. nih.govrsc.org In a typical setup, separate stock solutions of the starting materials are prepared and pumped through a reactor system. For instance, a solution of N-formylglycine ethyl ester, a base such as N,N-diisopropylethylamine (DIPEA), and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) is mixed in-line with a solution of triphosgene in a suitable solvent like dichloromethane (DCM). researchgate.netresearchgate.netrsc.org The mixture then passes through a coil reactor where the reaction occurs. A residence time of around 20 minutes at room temperature can be sufficient to achieve nearly quantitative formation of ethyl isocyanoacetate. researchgate.netresearchgate.net

Table 1: Representative Reagents for Continuous Flow Synthesis of Ethyl Isocyanoacetate rsc.org

| Role | Reagent | Abbreviation |

|---|---|---|

| Starting Material | N-formyl glycine ethyl ester | - |

| Dehydrating Agent | Triphosgene | BTC |

| Base | N,N-Diisopropylethylamine | DIPEA |

| Catalyst | 4-Dimethylaminopyridine | DMAP |

A major advantage of continuous flow synthesis is the ability to generate reactive intermediates in situ and use them immediately in a subsequent reaction step, a strategy known as a "telescoped" process. nih.govrsc.org Ethyl isocyanoacetate is often generated and consumed in this manner to avoid its isolation, which can be challenging due to its reactivity and potential instability. researchgate.networktribe.com

In these telescoped syntheses, the stream of freshly prepared ethyl isocyanoacetate from the first reactor is directly combined with a stream of other reactants to produce more complex molecules. nih.govresearchgate.net For example, the in situ generated ethyl isocyanoacetate has been used in convergent multistep flow syntheses to create valuable heterocyclic scaffolds, such as 1,2,4-triazoles and pyrrolo[1,2-c]pyrimidines. rsc.orgnih.gov This approach not only improves safety by minimizing the handling of hazardous isocyanates but also enhances efficiency by combining multiple synthetic steps into a single, continuous operation. rsc.orgworktribe.com

Table 2: List of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| 1,2,4-Triazole | C₂H₃N₃ |

| 4-Dimethylaminopyridine | C₇H₁₀N₂ |

| Bis(trichloromethyl) carbonate (Triphosgene) | C₃Cl₆O₃ |

| Dichloromethane | CH₂Cl₂ |

| Diphenylphosphoryl azide | C₁₂H₁₀N₃O₃P |

| Ethyl hydrogen malonate | C₅H₈O₄ |

| Ethyl isocyanoacetate | C₅H₇NO₂ |

| Glycine ethyl ester hydrochloride | C₄H₁₀ClNO₂ |

| N,N-Diisopropylethylamine | C₈H₁₉N |

| N-formylglycine | C₃H₅NO₃ |

| N-formylglycine ethyl ester | C₅H₉NO₃ |

| Phosgene | COCl₂ |

| Phosphorus oxychloride | POCl₃ |

| Pyrrolo[1,2-c]pyrimidine | C₇H₆N₂ |

| Trichloromethyl chloroformate | C₂Cl₄O₂ |

Implications for Sustainable Chemical Synthesis and Green Chemistry

The synthesis and application of ethyl isocyanatoacetate have notable implications for the advancement of sustainable chemical synthesis and the principles of green chemistry. Methodologies developed for its production, particularly through the oxidation of ethyl 2-isocyanoacetate, align with green chemistry goals by offering rapid, mild, and environmentally considerate processes. cornell.eduresearchgate.net

One of the key sustainable aspects is the use of inexpensive and readily available reagents, such as dimethyl sulfoxide (B87167) (DMSO) as an oxidant and trifluoroacetic anhydride (B1165640) (TFAA) as a catalyst. orgsyn.org This approach avoids the need for more hazardous or costly materials. The reaction conditions are mild, proceeding efficiently at low temperatures, which contributes to energy conservation. cornell.eduorgsyn.org

Furthermore, the byproducts of this synthetic route are primarily dimethyl sulfide (B99878) and residual TFAA, both of which are volatile. researchgate.netorgsyn.org This volatility facilitates their removal through simple evaporative workup, often eliminating the need for extensive purification steps like column chromatography and reducing solvent waste. cornell.eduresearchgate.net This streamlined process not only improves efficiency but also minimizes the generation of chemical waste, a core tenet of green chemistry. The main byproduct, dimethyl sulfide, is considered relatively innocuous compared to byproducts from other synthetic routes. cornell.edu

The application of flow chemistry to the synthesis of this compound further enhances its green credentials. researchgate.net Continuous flow processes can lead to more efficient, safer, and scalable production compared to traditional batch methods. researchgate.netnih.gov The in-situ generation of this compound in a telescoped continuous flow process for the synthesis of heterocyclic compounds showcases an advanced, sustainable manufacturing approach. nih.gov Such methods contribute to developing more sustainable routes to valuable chemical intermediates and final products. researchgate.netresearchgate.net

Transformations of Ethyl Isocyanoacetate

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its isocyanate functional group. This group readily undergoes nucleophilic addition reactions, making the compound a valuable building block for a variety of more complex molecules. orgsyn.org

A primary transformation is its reaction with alcohols and amines. The nucleophilic addition of an alcohol to the isocyanate group results in the formation of a urethane (B1682113) (carbamate) linkage. Similarly, reaction with a primary or secondary amine yields a urea (B33335) derivative. orgsyn.org These reactions are fundamental in the synthesis of a wide range of organic compounds, including polymers like polyurethanes. orgsyn.orgresearchgate.net

Beyond simple additions, this compound is widely used in the construction of heterocyclic systems. It serves as a precursor for synthesizing compounds such as pyrroles, oxazoles, imidazoles, oxazolines, and benzodiazepines. guidechem.com For instance, it can undergo [3+2] cycloaddition reactions. One such example is the copper-catalyzed reaction with isatins to produce 3-ylideneoxindoles, where the this compound acts as a two-carbon donor in a tandem process. acs.orgacs.org It is also employed in the Barton-Zard reaction with 3-nitro-2H-chromenes to efficiently construct the chromeno[3,4-c]pyrrole core. nih.gov

The compound's utility extends to multicomponent reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product containing structural elements of all starting materials. cornell.edu Its application in MCRs allows for the rapid generation of molecular diversity, which is particularly valuable in medicinal chemistry and drug discovery. cornell.eduguidechem.com

Synthesis of this compound via Oxidation of the Isonitrile Functionality

A practical and efficient method for synthesizing this compound involves the direct oxidation of its isonitrile precursor, ethyl 2-isocyanoacetate. researchgate.net This transformation is effectively catalyzed by trifluoroacetic anhydride (TFAA) using dimethyl sulfoxide (DMSO) as the oxidant. researchgate.netresearchgate.net The reaction is notable for its speed, high yield, and mild conditions. cornell.edu

The process is typically carried out in a solvent like dichloromethane at low temperatures, starting at -78 °C and gradually warming to room temperature. orgsyn.orgnih.gov A catalytic amount of TFAA (e.g., 5 mol%) is sufficient to promote the smooth conversion of the isonitrile to the isocyanate. researchgate.netresearchgate.net The reaction is generally complete within a few minutes to an hour. researchgate.netnih.gov

This method is highly efficient, with reported yields of this compound being as high as 96-97%. orgsyn.orgnih.gov A significant advantage of this procedure is the nature of the byproducts; the primary byproduct is dimethyl sulfide, which, along with any unreacted TFAA, is volatile and can be easily removed by rotary evaporation. researchgate.netorgsyn.org This often allows for the isolation of the product in high purity without the need for aqueous workup or chromatographic purification, although washing with cold water can be used to remove residual DMSO. cornell.eduorgsyn.org

The reaction has been successfully performed on a gram scale, demonstrating its utility for practical synthetic purposes. cornell.edu The progress of the reaction can be conveniently monitored using infrared (IR) spectroscopy by observing the disappearance of the isonitrile stretching frequency (around 2164 cm⁻¹) and the appearance of the strong isocyanate band (around 2255 cm⁻¹). nih.gov

Table 1: Oxidation of Ethyl 2-Isocyanoacetate to this compound

| Precursor | Reagents | Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |

| Ethyl 2-isocyanoacetate | Dimethyl sulfoxide (DMSO) | Trifluoroacetic anhydride (TFAA) | Dichloromethane | -78 °C to room temp. | ~1 hour | 96-97% | nih.gov, orgsyn.org |

| Ethyl 2-isocyanoacetate | Dimethyl sulfoxide (DMSO) | Trifluoroacetic anhydride (TFAA) | Dichloromethane | -60 °C to 0 °C | A few minutes | Excellent | researchgate.net, researchgate.net |

Mechanistic Investigations of Reactions Involving Ethyl Isocyanoacetate

Nucleophilic and Electrophilic Reactivity of the Isocyanide Carbon

The carbon atom of the isocyanide group in ethyl isocyanoacetate exhibits dual reactivity, functioning as both a nucleophile and an electrophile. researchgate.net This ambiphilic character is central to its synthetic utility. The isocyanide carbon possesses a lone pair of electrons, rendering it nucleophilic. researchgate.net Simultaneously, it has empty π* orbitals, which allow it to accept electron density, thus displaying electrophilic behavior. researchgate.net

The high acidity of the α-protons in ethyl isocyanoacetate facilitates the formation of a carbanion, which is a potent nucleophile. nih.govacs.org This nucleophilic center readily participates in addition reactions with various electrophiles. Conversely, the electrophilic nature of the isocyanide carbon is exploited in reactions where it is attacked by nucleophiles, a key step in many cyclization processes. nih.govacs.org This dual reactivity allows ethyl isocyanoacetate to engage in tandem/cascade reactions with unsaturated systems, leading to the formation of diverse five-membered aza-heterocycles. nih.govacs.org

Cyclization Mechanisms and Cascade Reactions

The unique reactivity of ethyl isocyanoacetate makes it an ideal participant in various cyclization and cascade reactions, enabling the efficient construction of complex molecular architectures.

[3+2] Cycloaddition Pathways

Ethyl isocyanoacetate is a well-established partner in [3+2] cycloaddition reactions for the synthesis of five-membered heterocyclic rings. osi.lv These reactions typically proceed in a stepwise manner. A notable example is the synthesis of 7-aza-tetrahydroindoles from N-aryl/alkyl-alkenoylacetamides and ethyl isocyanoacetate. rsc.org A proposed mechanism for this transformation involves a silver acetate (B1210297) catalyzed, regiospecific, stepwise [3+2] cycloaddition of the enone moiety with ethyl isocyanoacetate to form a pyrroline (B1223166) intermediate. rsc.org

In the context of dearomative formal [3+2] cycloadditions, such as the reaction with 2-nitrobenzofurans, α-isocyanoacetate esters act as formal 1,3-dipoles. nih.govacs.org The reaction is initiated by the nucleophilic addition of the α-enolate of the isocyanoacetate to the electrophilic unsaturated system. nih.govacs.org This is followed by an intramolecular attack of the resulting anion on the empty orbital of the isocyanide carbon, leading to the formation of the five-membered ring. nih.govacs.org The reaction of ethyl isocyanoacetate with 3,3,3-trifluoropropene (B1201522) derivatives also proceeds via a [3+2] cycloaddition to yield 3-(trifluoromethyl)-2,3-dihydro-1H-pyrroles. osi.lv

A study involving the reaction of 3-methyl-4-nitro-5-alkenylisoxazoles with ethyl isocyanoacetate reported a stepwise process where an initial addition reaction forms enantioenriched monoadducts, which then undergo cyclization to produce 2,3-dihydropyrroles. mdpi.com

Intramolecular Aza-Michael Addition Cascades

Cascade reactions involving an intramolecular aza-Michael addition are a powerful strategy for the synthesis of nitrogen-containing heterocycles. In the synthesis of 7-aza-tetrahydroindoles, after the initial [3+2] cycloaddition forms a pyrroline intermediate, a base-catalyzed intramolecular aza-Michael addition occurs. rsc.org This cascade sequence, involving a stepwise [3+2] cycloaddition followed by an intramolecular aza-Michael addition, explains the double nucleophilic attack on the isocyanide carbon. rsc.org

The aza-Michael addition is a conjugate addition of an amine to an α,β-unsaturated carbonyl compound. In the context of cascade reactions with ethyl isocyanoacetate, the initially formed intermediate often contains both the nucleophilic amine (or a precursor) and the Michael acceptor within the same molecule, facilitating the intramolecular cyclization. This strategy has been successfully employed for the synthesis of various highly functionalized heterocyclic systems in a single step under mild conditions. rsc.org For instance, a three-component cascade reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate, in the presence of DBU, yields highly substituted 1,2,3,4-tetrahydroquinolines through an aza-Michael–Michael addition sequence. researchgate.net

Reaction Mechanisms in Barton-Zard Type Cyclizations

The Barton-Zard reaction is a classic and efficient one-pot method for synthesizing pyrrole (B145914) derivatives from nitroalkenes and α-isocyanides under basic conditions. wikipedia.orgwikiwand.commdpi.com The reaction mechanism consists of a sequence of well-defined steps. wikipedia.orgwikiwand.com

The first step of the Barton-Zard reaction is the base-catalyzed deprotonation of the α-isocyanide, such as ethyl isocyanoacetate, to form a carbonyl enolate. wikipedia.orgwikiwand.com This enolate then acts as a Michael donor and undergoes a Michael-type addition to the nitroalkene. wikipedia.orgwikiwand.com This carbon-carbon bond-forming step is crucial for the subsequent cyclization. clockss.org

Following the Michael addition, the resulting intermediate undergoes an intramolecular cyclization. wikipedia.orgwikiwand.com Specifically, it is a 5-endo-dig cyclization, where the anionic center attacks the isocyanide carbon. wikipedia.orgwikiwand.com The subsequent steps involve the base-catalyzed elimination of the nitro group and a final tautomerization to achieve aromatization, yielding the pyrrole ring. wikipedia.orgwikiwand.com

The Barton-Zard reaction has been extended to various substrates, including the synthesis of chromeno[3,4-c]pyrroles from 3-nitro-2H-chromenes and ethyl isocyanoacetate. mdpi.com The proposed mechanism for this transformation follows the classical Barton-Zard pathway: Michael addition of the isonitrile to the nitrochromene, intramolecular cyclization of the resulting nitronate anion to a pyrroline, protonation, elimination of nitrous acid, and a final 1,3-H shift to form the aromatic chromeno[3,4-c]pyrrole. mdpi.com In some cases, the reaction can take an "abnormal" course. For example, the reaction of 3-nitro-N-(phenylsulfonyl)indole with ethyl isocyanoacetate yields a pyrrolo[2,3-b]indole (B14758588) system instead of the expected pyrrolo[3,4-b]indole. researchgate.netrsc.org

The reaction conditions, such as the choice of base, can influence the outcome. While DBU is commonly used, potassium carbonate has also been shown to be effective, sometimes providing comparable or even better yields. mdpi.com

Data Tables

Table 1: Mechanistic Steps in the Barton-Zard Reaction wikipedia.orgwikiwand.com

| Step | Description |

| 1 | Base-catalyzed enolization of the α-isocyanide. |

| 2 | Michael-type addition of the α-isocyanide enolate to the nitroalkene. |

| 3 | 5-endo-dig intramolecular cyclization. |

| 4 | Base-catalyzed elimination of the nitro group. |

| 5 | Tautomerization to form the aromatic pyrrole. |

Table 2: Examples of Cycloaddition Reactions with Ethyl Isocyanoacetate

| Reactant(s) | Product Type | Reaction Type | Reference(s) |

| N-aryl/alkyl-alkenoylacetamides | 7-Aza-tetrahydroindoles | [3+2] Cycloaddition / Intramolecular aza-Michael addition cascade | rsc.org |

| 2-Nitrobenzofurans | 3a,8b-dihydro-1H-benzofuro[2,3-c]pyrroles | Dearomative formal [3+2] cycloaddition | nih.gov |

| 3,3,3-Trifluoropropene derivatives | 3-(Trifluoromethyl)-2,3-dihydro-1H-pyrroles | [3+2] Cycloaddition | osi.lv |

| 3-Nitro-2H-chromenes | Chromeno[3,4-c]pyrroles | Barton-Zard Reaction | mdpi.com |

Mechanisms in Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing structural elements of all starting materials, are a cornerstone of efficient organic synthesis. Ethyl isocyanoacetate is a prominent substrate in many isocyanide-based MCRs (IMCRs), such as the Ugi and Passerini reactions, as well as in various cycloaddition cascades. researchgate.net

The reactivity of ethyl isocyanoacetate in these processes stems from two key features: the nucleophilic and electrophilic nature of the isocyanide carbon and the nucleophilicity of the α-carbon upon deprotonation. researchgate.netnih.gov

Ugi and Passerini-Type Reactions:

In the classic four-component Ugi reaction, ethyl isocyanoacetate reacts with an aldehyde, a primary amine, and a carboxylic acid. The generally accepted mechanism begins with the condensation of the amine and aldehyde to form an imine. wikipedia.orgbeilstein-journals.org Protonation of the imine by the carboxylic acid generates a highly electrophilic iminium ion. This ion is then attacked by the nucleophilic isocyanide carbon of ethyl isocyanoacetate, forming a nitrilium ion intermediate. wikipedia.org This intermediate is subsequently trapped by the carboxylate anion to yield an α-adduct, which undergoes an irreversible Mumm rearrangement to furnish the final α-acylamino amide product. wikipedia.orgbeilstein-journals.org The use of ethyl isocyanoacetate in these reactions provides direct access to complex di- and tripeptide analogues. rsc.orgmdpi.com

The three-component Passerini reaction involves an aldehyde, a carboxylic acid, and an isocyanide. The mechanism is believed to proceed through a non-ionic, cyclic transition state, especially in apolar solvents. nih.govorganic-chemistry.org The components are thought to form a hydrogen-bonded cluster that reacts in a concerted fashion, where the isocyanide undergoes α-addition to the carbonyl carbon and the carboxylate oxygen, ultimately yielding an α-acyloxy amide. beilstein-journals.orgnih.gov

Tandem and Cascade Reactions:

Beyond the classical MCRs, ethyl isocyanoacetate is a key participant in complex tandem or cascade reactions. One notable example is the organocatalyzed tandem double-Michael-addition/cyclization/acyl migration reaction between ethyl isocyanoacetate and dienones. nih.gov This sequence, catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leads to the stereoselective formation of highly substituted pyrrolizidine (B1209537) frameworks, creating up to four new stereocenters in a single pot. nih.gov

Another important mechanistic pathway is the formal [3+2] cycloaddition. Due to the high acidity of the α-proton, ethyl isocyanoacetate can be deprotonated to form an enolate. nih.govacs.org This enolate acts as a three-atom (C-C-N) component or a formal 1,3-dipole. The reaction typically involves the nucleophilic addition of the enolate to an electrophilic double bond (e.g., in nitroarenes or α,β-unsaturated systems), followed by an intramolecular cyclization where the resulting anion attacks the electrophilic isocyanide carbon to form a five-membered ring. acs.orgchim.it

Catalytic Roles and Mechanistic Insights in Isocyanoacetate Chemistry

Catalysis is pivotal in controlling the reactivity and selectivity of reactions involving ethyl isocyanoacetate. Both metal complexes and organocatalysts have been successfully employed, often activating the substrates through distinct mechanistic pathways.

Organocatalysis:

Bifunctional organocatalysts, particularly those derived from cinchona alkaloids, have proven highly effective in asymmetric reactions. In the formal [3+2] cycloaddition between isocyanoacetate esters and electrophiles like 2-nitrobenzofurans or saccharin-derived azadienes, a bifunctional catalyst can orchestrate the reaction with high stereocontrol. nih.govbeilstein-journals.org The proposed mechanism involves a dual activation mode: the catalyst's hydrogen-bond-donating moiety (e.g., a thiourea (B124793) or squaramide group) activates the electrophile, while a basic site on the catalyst (e.g., a tertiary amine) deprotonates the ethyl isocyanoacetate. nih.govbeilstein-journals.org This simultaneous activation brings the reactants into a well-organized, chiral transition state, guiding the facial selectivity of the nucleophilic attack. nih.gov

Simple bases like DBU are also effective organocatalysts, primarily by facilitating the initial deprotonation of ethyl isocyanoacetate to trigger cascade reactions, such as the Michael addition onto electron-deficient alkenes. nih.gov

Metal Catalysis:

Metal catalysis offers alternative modes of activation. Silver(I) salts, such as silver acetate (AgOAc), can catalyze the condensation of isocyanoacetates with imines to form imidazolines. The mechanism is thought to involve the complexation of the silver ion to the isocyanide carbon, which increases the acidity of the α-proton and facilitates its deprotonation to initiate the reaction. nih.gov Similarly, copper(I) chloride (CuCl) has been used to catalyze condensations with aldehydes and imines. nih.gov

Palladium-pincer complexes have been developed for the asymmetric addition of isocyanoacetates to imines. chim.it In some palladium-catalyzed MCRs, a Pd(II)/Pd(IV) catalytic cycle has been proposed to facilitate the formation of complex adducts. researchgate.net Ruthenium catalysts like RuH₂(PPh₃)₄ have also been shown to catalyze the condensation of isocyanoacetates with N-sulfonylimines to produce trans-imidazolines. nih.gov

Table 1: Catalytic Systems in Reactions of Ethyl Isocyanoacetate and its Derivatives

Stereochemical Control and Stereodivergent Processes

Achieving high levels of stereocontrol is a central goal in modern organic synthesis. Reactions involving ethyl isocyanoacetate have been at the forefront of developing stereoselective and, more impressively, stereodivergent methodologies. Stereodivergent synthesis allows for the selective formation of any given diastereomer of a product from a single set of starting materials, simply by modifying the reaction conditions or catalyst.

A prominent example is the stereodivergent multicomponent synthesis of C–N atropisomeric peptide analogues via a Ugi-type reaction. rsc.orgrsc.org In this process, the reaction of an ortho-substituted aniline, an aldehyde, a carboxylic acid, and an isocyanide (such as ethyl isocyanoacetate) can be directed to selectively produce either the syn or anti diastereomer. rsc.org The stereochemical outcome is controlled by the reaction temperature. Performing the reaction at room temperature selectively yields the anti-product, while heating the reaction mixture favors the formation of the syn-product, both with high diastereoselectivity. rsc.orgrsc.org This control is attributed to the temperature influencing the equilibrium of key intermediates and the transition states leading to the different stereoisomers.

The use of chiral catalysts is the most common strategy for inducing stereoselectivity. As discussed previously, chiral bifunctional organocatalysts and metal complexes create a chiral environment that directs the approach of the reactants. nih.govchim.it In the organocatalyzed [3+2] cycloaddition of isocyanoacetates with 2-nitrobenzofurans, a cupreine-based catalyst was able to deliver products with almost complete diastereoselectivity and excellent enantioselectivity. nih.govacs.org The proposed stereochemical model suggests that the catalyst binds both substrates through hydrogen bonding and ion pairing, forcing the nucleophilic attack to occur from a specific face of the electrophile. nih.gov

The structure of the isocyanoacetate itself can also influence stereochemical outcomes. For instance, in certain silver-catalyzed aldol-type reactions, non-substituted isocyanoacetates (R=H) yield trans-oxazolines, whereas α-substituted isocyanoacetates afford the cis-diastereomers. nih.gov This demonstrates a substrate-based element of stereocontrol. Through the careful selection of catalysts and reaction conditions, reactions of ethyl isocyanoacetate can be finely tuned to produce complex molecules with a precisely defined three-dimensional structure.

Table 2: Stereodivergent Ugi Reaction for Atropisomeric Amides

Compound Index

Table 3: List of Chemical Compounds

Applications of Ethyl Isocyanoacetate in Complex Molecule Synthesis

Synthesis of Heterocyclic Systems

The reactivity of the isocyano group, coupled with the ester moiety in ethyl isocyanatoacetate, provides a powerful tool for the synthesis of a range of heterocyclic compounds. The following sections detail its application in the formation of various five-membered heterocyclic rings.

Five-Membered Heterocycles

The synthesis of pyrroles and their derivatives can be effectively achieved using this compound through various synthetic strategies. One notable method is the Barton-Zard pyrrole (B145914) synthesis, which involves the reaction of an isocyanoacetate with a nitroalkene. This reaction proceeds via a base-catalyzed addition of the isocyanoacetate to the nitroalkene, followed by cyclization and elimination of the nitro group to afford the pyrrole ring system pharmaguideline.com.

In a different approach, elegant synthetic strategies for chromenopyrroles (azacoumestans) have been developed through the cycloaddition of 2-hydroxychalcones or cyclic enones with alkyl isocyanoacetates, followed by lactonization. In these reactions, ethyl isocyanoacetate functions as a C–NH–C–C═O synthon, a departure from its more common role as a C–NH–C synthon. This methodology has also been extended to construct pentacyclic-fused pyrroles from o-iodo benzoyl chromenopyrroles using a Pd(II) catalyst.

| Reactants | Product | Key Features |

| Isocyanoacetate and Nitroalkene | Pyrrole | Barton-Zard Synthesis |

| 2-Hydroxychalcone/Cyclic Enone and Alkyl Isocyanoacetate | Chromenopyrrole (Azacoumestan) | Acts as a C–NH–C–C═O synthon |

| o-Iodo Benzoyl Chromenopyrrole | Pentacyclic-fused Pyrrole | Pd(II) catalyzed |

This compound is a valuable precursor for the synthesis of oxazoles and their substituted derivatives. A significant application involves its reaction with acyl chlorides. This reaction can be influenced by the choice of catalyst. For instance, in the presence of a silver-facilitated MOF catalyst, the cycloaddition of ethyl isocyanoacetate and benzoyl chloride in 1,4-dioxane at 80°C yields 2,5-disubstituted oxazoles researchgate.net.

Another synthetic route involves the reaction of ethyl isocyanoacetate with acyl chlorides in refluxing dichloromethane (B109758) to form α-ketoimidoyl chlorides, which then cyclize in the presence of triethylamine (B128534) to produce 2-acyl-5-ethoxyoxazoles. This method highlights the versatility of ethyl isocyanoacetate in constructing highly functionalized oxazole rings.

Furthermore, a novel strategy for creating compounds with two different heterocycles linked by a C2-tether has been developed. This involves a domino process of [5 + 1] annulation, ring-opening, and subsequent double isocyanide cyclization, starting from the reaction of ethyl isocyanoacetate with divinyl ketones (DVKs). The chemoselective fragmentation of a cyclohexanone intermediate is a key step in forming both the C2-tether and the distinct pyrrole and oxazole heterocycles.

| Reactants | Product | Conditions |

| Ethyl isocyanoacetate and Benzoyl Chloride | 2,5-Disubstituted Oxazole | Silver-facilitated MOF catalyst, 1,4-dioxane, 80°C |

| Ethyl isocyanoacetate and Acyl Chlorides | 2-Acyl-5-ethoxyoxazole | Refluxing dichloromethane, then triethylamine |

| Ethyl isocyanoacetate and Divinyl Ketones | Two-Carbon-Tethered Pyrrole/Oxazole Pairs | Domino process involving [5 + 1] annulation, ring-opening, and double isocyanide cyclization |

The construction of the imidazole ring using ethyl isocyanoacetate can be achieved through cycloaddition reactions with suitable partners. A key method involves the reaction of ethyl isocyanoacetate with imidoyl chlorides. This reaction allows for the synthesis of highly substituted imidazole-4-carboxylate esters.

For example, novel 1,5-diaryl-1H-imidazole-4-carboxylate esters have been prepared through the cycloaddition of ethyl isocyanoacetate and diarylimidoyl chlorides. In a typical procedure, a mixture of ethyl isocyanoacetate and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dry THF is cooled, followed by the addition of the imidoyl chloride. The reaction is then allowed to warm to room temperature, affording the desired imidazole product after purification nih.gov. This approach has been utilized in the synthesis of potential inhibitors of the HIV-1 integrase-LEDGF/p75 interaction nih.gov.

| Reactants | Product | Key Features |

| Ethyl isocyanoacetate and Diarylimidoyl Chlorides | 1,5-Diaryl-1H-imidazole-4-carboxylate Esters | Cycloaddition reaction, often base-catalyzed (e.g., DBU) |

Ethyl isocyanoacetate serves as a key building block in the synthesis of thiazoles, particularly thiazole-4-carboxylates. A well-established method involves the condensation of ethyl isocyanoacetate with thiono esters. This reaction provides a mild and general route to thiazoles substituted at the 4-position with an ethoxycarbonyl group orgsyn.org. The reaction is analogous to the formation of oxazoles from the acylation of metallated isonitriles orgsyn.org.

Another efficient synthesis of 4,5-disubstituted thiazoles involves the base-induced cyclization of ethyl isocyanoacetate with methyl arene- and hetarenecarbodithioates. This method is noted for its simplicity and speed, often avoiding the need for purification steps. Additionally, ethyl isocyanoacetate can undergo cyclization with α-oxodithioesters in the presence of DBU in ethanol to form 4-ethoxycarbonyl-5-acylthiazoles organic-chemistry.org.

| Reactants | Product | Conditions/Key Features |

| Ethyl isocyanoacetate and Thiono Esters | Ethyl Thiazole-4-carboxylate and analogs | Mild and general method |

| Ethyl isocyanoacetate and Methyl arene-/hetarenecarbodithioates | 4,5-Disubstituted Thiazoles | Base-induced cyclization |

| Ethyl isocyanoacetate and α-Oxodithioesters | 4-Ethoxycarbonyl-5-acylthiazoles | DBU/EtOH |

A significant application of this compound is in the synthesis of 1,2,4-triazoles, particularly through modern flow chemistry techniques. An efficient flow synthesis of important 1,2,4-triazole building blocks has been achieved. This process often involves the in situ generation of ethyl isocyanoacetate.

| Synthesis Method | Key Intermediates/Reagents | Product | Key Features |

| Telescoped Continuous Flow Synthesis | N-formylglycine, Triphosgene (B27547), Ethyl isocyanoacetate (in situ) | 1,2,4-Triazoles | [3 + 2] cycloaddition, convergent multistep synthesis |

Fused Heterocyclic Architectures

The reactivity of this compound has been harnessed to construct a range of fused heterocyclic systems with significant biological and medicinal relevance.

Pyrrolo[1,2-c]pyrimidines

The synthesis of the pyrrolo[1,2-c]pyrimidine scaffold, a core structure in various biologically active compounds, can be efficiently achieved through the condensation of pyrrole-2-carbaldehydes with ethyl isocyanoacetate. This reaction, typically carried out in the presence of a base, provides a direct route to this important heterocyclic system.

The base-induced condensation of various substituted pyrrole-2-carbaldehydes with ethyl isocyanoacetate leads to the formation of the corresponding diethyl 7,7'-(propane-2,2-diyl)bis(pyrrolo[1,2-c]pyrimidine-3-carboxylate) and other derivatives. For instance, the reaction of 5,5'-(propane-2,2-diyl)bis(1H-pyrrole-2-carbaldehyde) with ethyl isocyanoacetate yields the corresponding bis(pyrrolo[1,2-c]pyrimidine) organic-chemistry.org. The reaction yields are generally moderate and are found to be lower than when using tosylmethyl isocyanide (TosMIC) as the isocyanide source organic-chemistry.org.

A telescoped continuous flow process has also been developed for the synthesis of pyrrolo[1,2-c]pyrimidines. This method involves the in-situ generation of ethyl isocyanoacetate from N-formylglycine and triphosgene, which then reacts with pyrrole-2-carboxaldehyde in the presence of a base to afford the desired product in high yield researchgate.netmdpi.com.

| Reactant 1 (Pyrrole-2-carbaldehyde derivative) | Reactant 2 | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 5,5'-(propane-2,2-diyl)bis(1H-pyrrole-2-carbaldehyde) | Ethyl isocyanoacetate | Diethyl 7,7'-(propane-2,2-diyl)bis(pyrrolo[1,2-c]pyrimidine-3-carboxylate) | 19 | organic-chemistry.org |

| 3,5-dimethylpyrrole-2-carbaldehyde | Ethyl isocyanoacetate | Ethyl 5,7-dimethylpyrrolo[1,2-c]pyrimidine-3-carboxylate | 33 | organic-chemistry.org |

| Pyrrole-2-carboxaldehyde | Ethyl isocyanoacetate (in situ) | Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate | 85 | mdpi.com |

7-Aza-tetrahydroindoles

A novel and efficient route for the synthesis of 7-aza-tetrahydroindoles has been developed utilizing a double nucleophilic attack on the isocyanide carbon of ethyl isocyanoacetate. This strategy involves the reaction of N-aryl/alkyl-alkenoylacetamides with ethyl isocyanoacetate in the presence of a base.

The proposed mechanism for this transformation involves a stepwise [3+2] cycloaddition followed by an intramolecular aza-Michael addition cascade. This process allows for the construction of the fused pyrrole and piperidine rings of the 7-aza-tetrahydroindole core in a single operation. This synthetic strategy highlights the unique reactivity of the isocyanide group in ethyl isocyanoacetate, which can be attacked by two different nucleophiles in a sequential manner nih.gov. The use of ethyl isocyanoacetate has been noted as a key reagent in the synthesis of this class of compounds nih.govcbijournal.com.

Chromeno[3,4-c]pyrroles

A green and efficient one-pot method for the synthesis of the chromeno[3,4-c]pyrrole core has been developed employing the Barton-Zard reaction. This approach utilizes the reaction of 3-nitro-2H-chromenes with ethyl isocyanoacetate in the presence of a base.

This regioselective synthesis proceeds in high yields (63–94%) and is conducted in ethanol at reflux, using potassium carbonate as the base nih.govnih.gov. The reaction is tolerant of a variety of substituents on the 3-nitro-2H-chromene starting material, including phenyl, trifluoromethyl, and trichloromethyl groups . The operational simplicity, scalability, and the potential for further functionalization of the resulting chromeno[3,4-c]pyrrole products make this a valuable method in medicinal chemistry .

| 3-Nitro-2H-chromene Reactant | Product (Ethyl 2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate derivative) | Yield (%) | Reference |

|---|---|---|---|

| 2-Phenyl-3-nitro-2H-chromene | Ethyl 4-phenyl-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 94 | |

| 2-Trifluoromethyl-3-nitro-2H-chromene | Ethyl 4-(trifluoromethyl)-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 85 | |

| 2-Phenyl-2-trifluoromethyl-3-nitro-2H-chromene | Ethyl 4-phenyl-4-(trifluoromethyl)-2,4-dihydrochromeno[3,4-c]pyrrole-1-carboxylate | 78 |

1H-Indole-2-carboxylates

Ethyl isocyanoacetate is a key precursor in the synthesis of 1H-indole-2-carboxylates through a copper-catalyzed condensation reaction. This method involves the reaction of ethyl isocyanoacetate with 2-bromobenzaldehyde in the presence of a copper(I) iodide (CuI) catalyst cbijournal.comwum.edu.pl. This reaction provides a direct route to the indole-2-carboxylate core, which is a common structural motif in many biologically active compounds.

While other methods exist for the synthesis of 1H-indole-2-carboxylates, such as the Reissert indole synthesis from 2-nitrotoluenes and diethyl oxalate, the copper-catalyzed approach offers a more direct pathway from readily available starting materials.

Macroheterocycles via Repetitive Isocyanide-Based Multicomponent Reactions

The versatility of ethyl isocyanoacetate extends to the synthesis of macroheterocycles through consecutive or repetitive isocyanide-based multicomponent reactions (IMCRs). These strategies allow for the rapid assembly of complex macrocyclic structures from simple starting materials in a reduced number of synthetic steps.

Ethyl isocyanoacetate has been successfully employed as a starting material in consecutive Ugi reactions for the synthesis of macrocycles, including cyclic pentapeptoids nih.gov. The Ugi reaction, a four-component reaction involving an isocyanide, an amine, a carboxylic acid, and a carbonyl compound, is a powerful tool for generating peptide-like structures. By using bifunctional starting materials and performing consecutive Ugi reactions, it is possible to construct linear precursors that can then undergo intramolecular cyclization to form macrocycles.

For example, a methodology for the synthesis of cyclic RGD (arginine-glycine-aspartic acid) pentapeptoids has been developed based on consecutive Ugi reactions where ethyl isocyanoacetate is a key building block nih.gov. This approach allows for the introduction of diversity at multiple points in the macrocyclic scaffold, making it a valuable tool for the generation of libraries of macrocycles for drug discovery and other applications.

Applications of this compound in Complex Molecule Synthesis

This compound is a versatile reagent in organic synthesis, prized for its dual reactivity as both a nucleophile and an electrophile. thieme-connect.com This unique characteristic has made it an invaluable building block for the construction of a wide array of complex organic molecules, particularly in the realm of amino acid and peptide chemistry. Its utility stems from its function as a glycine (B1666218) equivalent, enabling the introduction of a glycine backbone that can be further elaborated into more complex structures.

This compound as a Glycine Equivalent

In synthetic organic chemistry, a "glycine equivalent" is a reagent that allows for the introduction of the glycine structural motif into a molecule. This compound serves this purpose effectively. thieme-connect.com The isocyanate group (N=C=O) can be readily converted into an amino group (-NH2) through hydrolysis, while the ethyl ester provides a protected carboxylic acid functionality. This allows chemists to use the active methylene (B1212753) group (the -CH2- between the isocyanate and the ester) for carbon-carbon bond formation, building up molecular complexity before revealing the final amino acid structure. thieme-connect.com This strategy is fundamental to its application in synthesizing diverse α,α-disubstituted amino acid derivatives. thieme-connect.com

Construction of Constrained α,α-Dialkylated Amino Acid Derivatives

The introduction of two substituents at the α-carbon of an amino acid creates a quaternary center, which imposes significant conformational constraints on the molecule. nih.gov These constrained α,α-dialkylated amino acids are of great interest in medicinal chemistry and peptide design as they can enhance metabolic stability and induce specific secondary structures like helices or extended geometries in peptides. nih.gov

This compound is a key starting material for these syntheses. The active methylene protons can be removed by a base, creating a nucleophilic carbanion. This carbanion can then react with a variety of carbon electrophiles, such as alkyl halides, to introduce the first α-substituent. A second, different electrophile can then be introduced to create the quaternary α-carbon. This sequential dialkylation approach provides access to a wide range of unnatural amino acids. thieme-connect.com

A notable application is the synthesis of α,α-diaryl-α-amino acid derivatives. nih.govacs.org In a novel method, silver oxide catalyzes the conjugate addition of α-aryl isocyanoacetates to o-quinone diimides, yielding α,α-diarylisocyano esters in excellent yields. nih.govacs.org Subsequent acid hydrolysis of the isocyano group furnishes the desired α,α-diaryl-α-amino esters. nih.govacs.org

Table 1: Synthesis of α,α-Diaryl Amino Acid Precursors

| Starting Material (Isocyanoacetate) | Electrophile (o-Quinone Diimide) | Catalyst | Product (α,α-Diarylisocyano Ester) | Yield |

|---|---|---|---|---|

| α-Aryl Isocyanoacetate | o-Quinone Diimide | Ag₂O | α,α-Diarylisocyano Ester | Excellent |

Data synthesized from research on the conjugate addition of isocyanoacetates to o-quinone diimides. nih.govacs.org

Synthesis of Cyclophane-, Benzocyclobutene-, and Diene-Containing Systems

The versatility of this compound extends to the synthesis of highly complex and sterically demanding amino acid derivatives incorporated into unique carbocyclic frameworks. thieme-connect.com

Cyclophane-Containing Amino Acids: Cyclophanes are molecules containing a benzene ring bridged by an aliphatic chain. By using di-electrophiles, such as α,α'-dibromo-xylene, in reaction with ethyl isocyanoacetate under phase-transfer catalysis conditions, it is possible to construct amino acids that are part of a cyclophane structure. These compounds are rigid and have well-defined three-dimensional shapes, making them useful for studying molecular recognition and creating novel peptide structures. thieme-connect.com

Benzocyclobutene-Containing Amino Acids: Benzocyclobutene (BCB) is a strained ring system that can undergo thermally induced ring-opening to form a highly reactive o-xylylene intermediate. ias.ac.in This reactivity is exploited in synthesis. Amino acid derivatives containing a BCB moiety have been synthesized using this compound. These derivatives serve as precursors for complex polycyclic systems, as the o-xylylene can be trapped with various dienophiles. thieme-connect.comias.ac.in

Diene-Containing Amino Acids: Dienes are important functional groups that can participate in cycloaddition reactions, most notably the Diels-Alder reaction. nih.gov this compound has been used as a glycine synthon to prepare amino acids bearing diene functionalities. thieme-connect.com These unnatural amino acids can be incorporated into proteins, providing a chemical handle for site-specific modification through reactions like Diels-Alder coupling with maleimide-functionalized molecules. nih.gov

Synthesis of Spiro Hydantoin and Thiazolidine Derivatives

Spirocycles, which feature two rings sharing a single atom, are important structural motifs in medicinal chemistry due to their inherent three-dimensionality. ias.ac.in this compound serves as a key glycine equivalent in the synthesis of spiro hydantoin and thiazolidine amino acid derivatives. ias.ac.in

In a representative synthesis, an electrophile such as 1,2,4,5-tetrakis(bromomethyl)benzene is coupled with ethyl isocyanoacetate. ias.ac.in The resulting product can then be further manipulated to form the desired heterocyclic spiro systems. For instance, reaction with an isocyanate can lead to the formation of a hydantoin ring, while reaction with an isothiocyanate can yield a thiazolidine-2,4-dione structure. This approach allows for the incorporation of both a spirocycle and an amino acid moiety within the same molecule, creating hybrid structures with potential applications in drug discovery. ias.ac.in

Table 2: Example Synthesis of Spiro Heterocyclic Amino Acid Derivatives

| Reagent 1 | Reagent 2 | Base/Catalyst | Key Intermediate | Final Heterocycle |

|---|---|---|---|---|

| Ethyl Isocyanoacetate (EICA) | Dibromo Hydantoin derivative | K₂CO₃, TBAB | Dialkylated Isocyanoacetate | Spiro Hydantoin |

This table outlines a general strategy for synthesizing spiro amino acid derivatives using EICA as a glycine equivalent. ias.ac.in

Formation of Peptide Analogues and Peptoids

The structural modification of peptides is a crucial strategy for improving their therapeutic properties, such as stability against enzymatic degradation and bioavailability. This compound and its derivatives are valuable in creating non-natural peptide structures.

Peptide Analogues: Peptide analogues contain unnatural amino acids or modified peptide bonds. By using this compound to synthesize a diverse range of α,α-dialkylated amino acids, chemists can then incorporate these building blocks into peptide chains using standard solid-phase or solution-phase synthesis techniques. peptide.com This allows for the creation of peptides with constrained geometries and enhanced stability. nih.gov

Peptoids: Peptoids, or poly-N-substituted glycines, are a major class of peptide mimetics where the side chain is attached to the backbone nitrogen atom rather than the α-carbon. nih.gov The synthesis of peptoids is often achieved through the "submonomer method," which involves a two-step cycle of acylation with bromoacetic acid followed by nucleophilic displacement with a primary amine. mdpi.comescholarship.org While this compound is not directly used in the standard submonomer cycle, its role as a glycine equivalent makes it a precursor for the N-substituted glycine monomers required for these syntheses.

Broader Applications in Fine Chemical Synthesis

Beyond its central role in amino acid chemistry, this compound is a precursor for a variety of other fine chemicals and heterocyclic systems. Its reactive isocyanate group readily participates in addition reactions with nucleophiles like amines and alcohols to form ureas and urethanes, respectively. researchgate.net This reactivity has been harnessed to prepare a range of biologically and industrially relevant compounds.

Some examples of fine chemicals prepared using this compound include:

Nicotine Immunogens: Used in the preparation of 6-(carboxymethylureido)-(±)-nicotine (CMUNic), a key component of nicotine immunogens designed to elicit an immune response against nicotine. chemicalbook.comsigmaaldrich.com

Heterocyclic Fused Rings: It is a starting material for imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione and ethyl 8-carbamoyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate, which are complex heterocyclic structures. chemicalbook.comsigmaaldrich.com

General Heterocycle Synthesis: The related compound, ethyl isocyanoacetate, is used to prepare a wide variety of heterocycles including pyrroles, oxazolines, benzodiazepines, oxazoles, and imidazoles. sigmaaldrich.com

Table 3: Selected Fine Chemicals Synthesized from this compound

| Product Class | Specific Compound Example | Application/Significance |

|---|---|---|

| Immunogens | 6-(carboxymethylureido)-(±)-nicotine (CMUNic) | Component for anti-nicotine vaccines. sigmaaldrich.com |

| Fused Heterocycles | Imidazo[1,2-c]-quinazoline-2,5-(3H,6H)dione | Core structure in medicinal chemistry. sigmaaldrich.com |

| Fused Heterocycles | Ethyl 8-carbamoyl-4-oxo-3,4-dihydroimidazo[5,1-d]-1,2,3,5-tetrazin-3-ylacetate | Complex nitrogen-rich heterocycle. sigmaaldrich.com |

Precursor for Pharmaceuticals and Agrochemicals

The unique reactivity of this compound makes it an important intermediate in the synthesis of various biologically active molecules. Its ability to introduce a carboxymethylurethane or a related urea (B33335) moiety is particularly useful in modifying the structure of parent compounds to enhance their therapeutic or pesticidal properties.

One notable application is in the preparation of immunogens designed to elicit an immune response against small molecules. For instance, this compound is a key reagent in the synthesis of 6-(carboxymethylureido)-(±)-nicotine (CMUNic), a hapten used to develop a nicotine immunogen. In this synthesis, the isocyanate group of this compound reacts with an amino group on a nicotine derivative to form a urea linkage, thereby tethering a carboxymethyl group that can be further conjugated to a carrier protein to create the immunogen.

While specific, large-scale applications in the agrochemical industry are not extensively documented in readily available literature, the fundamental reactivity of isocyanates suggests their potential as precursors. Isocyanates are known building blocks for various herbicides and insecticides. The reaction of the isocyanate group with alcohols or amines, which are common functional groups in agrochemical scaffolds, can be employed to synthesize active compounds or their intermediates. The ester group in this compound provides an additional site for chemical modification, allowing for the fine-tuning of properties such as solubility, stability, and biological activity.

Table 1: Examples of this compound as a Precursor in Biologically Relevant Molecules

| Target Molecule | Class | Role of this compound |

|---|---|---|

| 6-(carboxymethylureido)-(±)-nicotine (CMUNic) | Nicotine Immunogen Hapten | Reacts with an amino-nicotine derivative to form a urea linkage, introducing a carboxymethyl handle for protein conjugation. |

Synthesis of C-Glycosyl Compounds

It is important to note that for the synthesis of C-glycosyl compounds, the isomeric form, ethyl isocyanoacetate (CNCH₂COOCH₂CH₃), is the reactive species, not this compound. The isocyano group (-N≡C) possesses a nucleophilic carbon atom that can participate in carbon-carbon bond-forming reactions.

A significant application of ethyl isocyanoacetate in this area is its reaction with sugar lactones to form precursors for C-glycosyl amino acids. In a key study, the formylaminomethylenation of 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone with ethyl isocyanoacetate in the presence of a base was investigated. nih.govrsc.org This reaction yielded (E)-ethyl 3,6-anhydro-2-deoxy-2-formylamino-4,5:7,8-di-O-isopropylidene-D-manno-oct-2-enonate as the major product in 58% yield. nih.govrsc.org This product contains a new carbon-carbon bond at the anomeric center of the sugar derivative and serves as a key intermediate that can be further transformed into C-glycosyl compounds. Subsequent hydrogenation of this intermediate proceeds in almost quantitative yield. nih.govrsc.org The choice of base in this reaction is crucial, as different bases can lead to the formation of different products, such as oxazoles. rsc.org

Table 3: Reaction of Ethyl Isocyanoacetate with a Sugar Lactone

| Reactants | Product | Yield |

|---|---|---|

| 2,3:5,6-di-O-isopropylidene-D-mannono-1,4-lactone and Ethyl isocyanoacetate | (E)-ethyl 3,6-anhydro-2-deoxy-2-formylamino-4,5:7,8-di-O-isopropylidene-D-manno-oct-2-enonate | 58% |

Generation of Diverse Chemical Structures

Ethyl isocyanoacetate is a valuable tool for the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and other functional materials. Its bifunctional nature allows it to participate in cycloaddition and condensation reactions to form five- and six-membered rings. Again, it is often the ethyl isocyanoacetate isomer that is utilized in these transformations.

Research has demonstrated the use of in situ generated ethyl isocyanoacetate in a telescoped continuous flow process to produce important heterocyclic building blocks. nih.govresearchgate.netrsc.org This methodology has been successfully applied to the synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. nih.govresearchgate.netrsc.org For example, the reaction of in situ-generated ethyl isocyanoacetate with a diazonium coupling partner can afford 1,2,4-triazole derivatives in moderate yields (53-71%). researchgate.net In another application, the condensation of ethyl isocyanoacetate with pyrrole-2-carbaldehydes in the presence of a base provides a direct route to the pyrrolo[1,2-c]pyrimidine scaffold, with one example yielding the product in 85% isolated yield. researchgate.netresearchgate.net

Furthermore, ethyl isocyanoacetate has been employed in the synthesis of other important heterocyclic systems, including:

Oxazoles: A highly efficient method for the synthesis of 4,5-disubstituted oxazoles has been developed directly from carboxylic acids and ethyl isocyanoacetate. nih.gov

Benzodiazepines: Ethyl isocyanoacetate has been used in the construction of the imidazo ring in imidazo[1,5-a] researchgate.netnih.govbenzodiazepines, which are known to exhibit potent activity at benzodiazepine receptors. thieme-connect.com

7-Aza-tetrahydroindoles: This scaffold can be synthesized through a stepwise [3+2] cycloaddition-intramolecular aza-Michael addition cascade involving ethyl isocyanoacetate.

Table 4: Heterocyclic Scaffolds Synthesized Using Ethyl Isocyanoacetate

| Heterocyclic System | Synthetic Approach | Example Yield |

|---|---|---|

| 1,2,4-Triazoles | [3+2] cycloaddition with diazonium species | 53-71% researchgate.net |

| Pyrrolo-[1,2-c]pyrimidines | Condensation with pyrrole-2-carbaldehydes | 85% researchgate.netresearchgate.net |

| Oxazoles | Reaction with in situ activated carboxylic acids | Not specified nih.gov |

| Imidazo[1,5-a] researchgate.netnih.govbenzodiazepines | Annulation with iminophosphates/chlorides | 15-30% (improved methods available) thieme-connect.com |

Computational Chemistry and Theoretical Studies

Reaction Mechanism Elucidation through Quantum Chemical Calculations

Quantum chemical calculations are instrumental in mapping the intricate pathways of chemical reactions involving ethyl isocyanatoacetate. By computing the potential energy surface, these methods can identify and characterize the structures of reactants, products, transition states, and intermediates.

A common application is in understanding cycloaddition reactions where this compound can act as a reactant. Theoretical studies on similar isocyanate systems often employ Density Functional Theory (DFT) and high-level ab initio methods like coupled-cluster theory (e.g., DLPNO-CCSD(T)) to model the reaction progress. chemrxiv.org For instance, in a catalyzed reaction, calculations can trace the entire mechanistic sequence: the initial formation of a complex between the reactant and catalyst, the subsequent cycloaddition through a transition state, and the final dissociation into product and regenerated catalyst. chemrxiv.org

The mechanism for the conversion of a precursor to an isocyanate, a reaction class relevant to the synthesis of this compound, has been explored in detail. Quantum chemical calculations can screen various possible pathways and identify the most feasible one. chemrxiv.org For example, in a sulfur dioxide-catalyzed conversion of a nitrile oxide to an isocyanate, the mechanism was shown to proceed through a [3+2]-cycloaddition to form an intermediate, which then rearranges to the final isocyanate product. chemrxiv.org The geometries of all stationary points on the potential energy surface are optimized, and their corresponding energies provide a comprehensive picture of the reaction's progression.

These computational approaches are not limited to synthesis. They are also used to study subsequent reactions, such as the carbonylation of related diazoacetate compounds in the presence of metal catalysts. DFT calculations can elucidate the step-by-step mechanism, including catalyst activation, diazoalkane coordination, N₂ extrusion, and CO uptake. nih.gov Such studies provide a foundational understanding that can be extrapolated to predict the behavior of this compound in similar transformations.

Stereochemical Outcome Prediction and Analysis

Computational chemistry offers significant predictive power in forecasting the stereochemical outcomes of reactions involving this compound. This is particularly valuable for asymmetric synthesis, where controlling the formation of specific stereoisomers is crucial.

In reactions like the diastereo- and enantioselective dearomative formal [3+2] cycloaddition of α-aryl-α-isocyanoacetate esters (analogs of this compound), computational studies can help rationalize the observed stereoselectivity. nih.gov By modeling the transition states leading to different stereoisomers, chemists can calculate their relative activation energies. According to transition state theory, the pathway with the lower energy barrier will be kinetically favored, thus leading to the major product.

DFT calculations are a primary tool for this purpose. scielo.br Researchers can build models of the transition states that include the substrate, the reagent (e.g., this compound), and the chiral catalyst. The analysis of these models reveals the key non-covalent interactions—such as steric hindrance or hydrogen bonding—that stabilize one transition state over the others, thereby dictating the stereochemical course of the reaction. researchgate.net For example, computational experiments on other systems have shown how factors like reaction temperature can significantly influence the stereochemical features of a reaction pathway by altering the relative energies of competing transition states. scielo.br

While a specific DFT study predicting the stereochemical outcome for a reaction of this compound was not identified in the surveyed literature, the established methodologies are directly applicable. The general approach involves:

Identifying all possible stereoisomeric products.

Locating the transition state structures leading to each product.

Calculating the Gibbs free energy of activation for each pathway.

Predicting the product ratios based on the calculated energy differences.

This predictive capability allows for the in silico screening of catalysts and reaction conditions to identify the optimal parameters for achieving high stereoselectivity before extensive experimental work is undertaken.

Kinetic and Thermodynamic Investigations of Reaction Pathways

Quantum chemical calculations provide quantitative data on the kinetic and thermodynamic aspects of reaction pathways involving this compound. These investigations are crucial for understanding reaction feasibility, rates, and equilibria.

Kinetics: The kinetic profile of a reaction is primarily governed by the activation energies of its elementary steps. Computational methods excel at locating transition state structures and calculating their energies relative to the reactants. This energy difference, the activation energy barrier, is the primary determinant of the reaction rate.

For example, in studies of isocyanate synthesis, the effective reaction barrier can be computed at various levels of theory. chemrxiv.org Similarly, in the [3+2] cycloaddition reaction between benzonitrile (B105546) N-oxide and ethyl oleate, DFT calculations were used to determine the activation enthalpies (ΔH‡) and Gibbs free energies of activation (ΔG‡) for the formation of different regioisomers. researchgate.net These parameters directly inform the kinetic favorability of each pathway.

The table below presents representative thermodynamic and kinetic data from a DFT study on a [3+2] cycloaddition reaction, illustrating the type of information that can be obtained for reactions involving ethyl esters. researchgate.net

| Parameter | Pathway A (kcal/mol) | Pathway B (kcal/mol) |

| Activation Enthalpy (ΔH‡) | 9.0 | 9.7 |

| Reaction Enthalpy (ΔH) | -37.2 | -35.2 |

| Activation Gibbs Free Energy (ΔG‡) | 24.2 | 24.5 |

| Reaction Gibbs Free Energy (ΔG) | -24.4 | -22.5 |

| This interactive table contains data for the [3+2] cycloaddition between benzonitrile N-oxide and ethyl oleate, calculated at the B3LYP/6-311G(d) (PCM) level of theory. researchgate.net It serves as an example of kinetic and thermodynamic parameters obtainable through computational investigation. |

Such analyses are vital for understanding reaction spontaneity and for predicting how changes in temperature will affect the product distribution, as the entropic contribution (TΔS) to the Gibbs free energy is temperature-dependent.

Application in Structure-Guided Design and Optimization in Chemical Synthesis

The insights gained from computational studies on this compound can be directly applied to the rational design and optimization of chemical syntheses. This approach, often termed structure-guided design, uses theoretical predictions to guide experimental efforts, saving time and resources. nih.gov

One key application is in catalyst design. By understanding the reaction mechanism and the structure of the key transition states, chemists can computationally modify a catalyst's structure to enhance its activity or selectivity. For instance, if calculations reveal that steric hindrance in a catalyst's active site is crucial for enantioselectivity, new catalyst variants with bulkier substituents can be designed and evaluated in silico before being synthesized in the lab. scielo.br

Computational chemistry also aids in predicting the regioselectivity of reactions. For example, in the N-ethylation of a molecule with multiple potential nitrogen nucleophiles, DFT calculations of acidity and activation energies correctly predicted that the reaction would occur exclusively at the kinetically favored site. scielo.br This predictive power is invaluable when designing multi-step syntheses involving substrates like this compound, ensuring that reactions proceed with the desired regiochemical outcome.